molecular formula C23H23ClN4O3S B357153 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606964-60-7

5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B357153
CAS No.: 606964-60-7
M. Wt: 471g/mol
InChI Key: HVZPISXICYMTIL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves several steps, including the formation of the pyrido[1,2-a:2’,3’-d]pyrimidin-5-one core, followed by the introduction of the sulfonyl and imino groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structure and functional groups.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
  • 3-[(4-bromophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
  • 3-[(4-methylphenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one lies in its specific functional groups and the arrangement of its fused rings

Properties

CAS No.

606964-60-7

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H23ClN4O3S/c1-3-4-5-12-27-21(25)19(32(30,31)17-9-7-16(24)8-10-17)13-18-22(27)26-20-11-6-15(2)14-28(20)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3

InChI Key

HVZPISXICYMTIL-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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